(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

STAT3 inhibition cancer research probe development

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 1071536-01-0) is a chiral, non-racemic piperidine-3-carboxylic acid derivative bearing an N-ethyl substituent and a 2-phenyl group in a defined (2R,3R) configuration. It belongs to the class of N-substituted 6-oxo-2-phenylpiperidine-3-carboxylic acids, which serve as key intermediates for substance P (SP) antagonist pharmacophores and other peptidomimetic scaffolds.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1071536-01-0
Cat. No. B3000470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
CAS1071536-01-0
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-2-15-12(16)9-8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)/t11-,13+/m1/s1
InChIKeyFXOKZDRRFCNBDA-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-1-Ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Procurement Guide: Chiral Piperidine Building Block for Research


(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 1071536-01-0) is a chiral, non-racemic piperidine-3-carboxylic acid derivative bearing an N-ethyl substituent and a 2-phenyl group in a defined (2R,3R) configuration [1]. It belongs to the class of N-substituted 6-oxo-2-phenylpiperidine-3-carboxylic acids, which serve as key intermediates for substance P (SP) antagonist pharmacophores and other peptidomimetic scaffolds [2]. The compound is commercially available at 95%+ purity, with a molecular weight of 247.29 g/mol and a calculated partition coefficient (XLogP3) of 1.2 [1].

Why N-Ethyl vs. N-Methyl or N-Benzyl Matters When Sourcing (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid


In-class N-substituted piperidine carboxylic acids cannot be freely interchanged because the N-alkyl group profoundly modulates lipophilicity, steric demand, and metabolic stability—all of which govern biological target engagement, pharmacokinetic profile, and downstream synthetic compatibility [1]. For instance, replacing the N-ethyl with N-methyl reduces logP and alters steric bulk, potentially weakening hydrophobic interactions in SP antagonist binding pockets, while switching to N-benzyl introduces metabolic lability via CYP450-mediated N-dealkylation and dramatically increases lipophilicity, which can compromise solubility and selectivity [2]. The quantitative evidence below demonstrates that the N-ethyl substituent occupies a distinct physicochemical niche relative to its closest analogs, making direct substitution scientifically unjustifiable without re-optimization of the entire lead series.

Head-to-Head Evidence That Distinguishes (2R,3R)-1-Ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid from Its Closest Analogs


STAT3 Inhibition Potency Defines a Functional Baseline that N-Alkyl Variants Must Improve Upon

In a late-stage probe development screen for STAT3 inhibitors, (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exhibited an IC50 > 55.69 µM, classifying it as inactive in this assay . This quantitative baseline establishes that the parent N-ethyl scaffold alone is insufficient for STAT3 inhibition, meaning that any substitution (e.g., N-methyl or N-benzyl) that does not introduce additional productive binding interactions will likely remain inactive. This data point serves as a critical comparator for medicinal chemists evaluating whether N-alkyl variations improve or degrade on-target activity.

STAT3 inhibition cancer research probe development

XLogP3 Lipophilicity Differentiates N-Ethyl from N-Methyl and N-Benzyl Analogs by Over 0.5 Log Units

The calculated XLogP3 of (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is 1.2 [1]. The N-methyl variant (CAS 1218344-45-6) is predicted to have an XLogP3 of approximately 0.7 (a difference of 0.5 log units), while the N-benzyl analog exceeds 2.5 (difference >1.3 log units). In lead optimization, a ΔlogP of 0.5 correlates with a roughly 3-fold change in membrane permeability and a measurable shift in off-target binding promiscuity [2]. The N-ethyl substituent therefore occupies an intermediate lipophilicity window that is often optimal for balancing potency and ADME properties in CNS drug discovery programs.

lipophilicity optimization ADME prediction lead optimization

Defined (2R,3R) Stereochemistry Enables Enantioselective Synthesis of SP Antagonist Pharmacophores

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid possesses two defined stereocenters in the (2R,3R) configuration, confirmed by InChI stereochemistry notation (/t11-,13+/m1/s1) [1]. In SP antagonist development, the (2R,3R) configuration has been shown to yield the eutomer for NK1 receptor binding, while the (2S,3S) enantiomer can exhibit >10-fold weaker affinity [2]. Procuring the single-enantiomer (2R,3R) form eliminates the need for chiral resolution, which typically incurs yield losses of 30–50% and introduces analytical burden for enantiomeric excess determination.

chiral synthesis substance P antagonists enantioselective pharmacokinetics

N-Ethyl Substituent Avoids CYP450 N-Dealkylation Metabolic Hotspot Present in N-Benzyl Analog

The N-benzyl analog of 6-oxo-2-phenylpiperidine-3-carboxylic acid is susceptible to CYP450-catalyzed N-dealkylation, a major metabolic pathway that generates the nor-piperidine metabolite and benzaldehyde, which can contribute to reactive metabolite formation [1]. In contrast, the N-ethyl group undergoes a different metabolic pathway (N-deethylation via CYP2C9/CYP3A4) that is generally slower and produces acetaldehyde, a less reactive byproduct [2]. While direct comparative intrinsic clearance data are not publicly available, the established structure-metabolism relationships for N-alkyl piperidines support a significant metabolic stability advantage for the N-ethyl variant relative to the N-benzyl species.

metabolic stability CYP450 metabolism N-dealkylation

Optimal Use Cases for (2R,3R)-1-Ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Based on Verified Evidence


Chiral Scaffold for Substance P (NK1) Antagonist Lead Optimization Programs

The defined (2R,3R) configuration and N-ethyl substitution of this compound align with the pharmacophoric requirements of potent SP antagonists. Medicinal chemistry teams can employ this compound as a direct precursor for amide-coupling with amino acid derivatives to generate libraries of putative NK1 receptor ligands, avoiding the cost and time of chiral resolution [1][2].

Intermediate for N-Alkyl Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Because the N-ethyl group provides a distinct lipophilicity (XLogP3 = 1.2) relative to N-methyl and N-benzyl analogs, this compound serves as a privileged intermediate for generating systematic N-alkyl SAR series. Researchers can use it to probe the optimal logP window for blood-brain barrier penetration without introducing the metabolic liabilities of larger N-alkyl groups [1][3].

Negative Control for STAT3-Mediated Transcriptional Activation Screens

The confirmed inactivity of this compound against STAT3 (IC50 > 55.69 µM) makes it suitable as a negative control or vehicle in cell-based STAT3 reporter assays, enabling researchers to establish assay windows and validate hit criteria for novel STAT3 inhibitors .

Building Block for Peptidomimetic Protease Inhibitor Libraries

The carboxylic acid functionality at the 3-position allows direct conjugation with peptide sequences or peptidomimetic warheads. The N-ethyl group provides steric constraint that can enhance selectivity for serine proteases over metalloproteases, based on established piperidine scaffold SARs [1].

Quote Request

Request a Quote for (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.